(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone
Overview
Description
“(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is an organic compound with the molecular weight of 200.24 . It is used in the synthetic preparation of dexmedetomidine from medetomidine intermediate . It is also used as an intermediate in drug synthesis and organic synthesis .
Synthesis Analysis
The synthesis of “this compound” is complex and involves multiple steps . A common synthesis method involves the reaction of phenylboronic acid and 1-(triphenyl)acetone imine to produce (2,3-dimethylphenyl)[1-(triphenyl)-1H-imidazol-4-yl]ketone, which is then subjected to a redox reaction to obtain the target product .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H12N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7H,1-2H3,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reaction mixture is stirred and cooled to -1 to -3°C. The precipitate is separated by filtration and washed with cold (0-5°C) 96% ethanol .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is sealed in dry storage at room temperature .Scientific Research Applications
Antibacterial Properties
A study by Chandra et al. (2020) explored the synthesis and antibacterial activities of 1-(aryl)-2-(1H-imidazol-1-yl)methanones. Among the synthesized compounds, one exhibited high antibacterial activity, indicating the potential of such compounds in developing new antibiotics.
Synthesis and Potential Use in Luminescence Sensing
Research by Shi et al. (2015) focused on the synthesis of lanthanide(III)-organic frameworks using a compound related to (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. These frameworks showed sensitivity to benzaldehyde derivatives, suggesting applications in fluorescence sensing.
Antimicrobial and Antimycobacterial Activities
A series of compounds including [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were studied by Narasimhan et al. (2011) for their antimicrobial and antimycobacterial properties. Some compounds showed significant activity, highlighting the potential for medical applications in treating infections.
Antiproliferative Activity Against Cancer
Mullagiri et al. (2018) synthesized and evaluated a series of new (1H-benzo[d]imidazol-2-yl)/(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates for antiproliferative activity on human cancer cell lines. Some compounds exhibited considerable cytotoxicity, indicating potential in cancer therapy. (Mullagiri et al., 2018)
Crystal Structure Analysis
The crystal structure of related compounds was studied by Wang et al. (2017) and Sokol et al. (2011). These studies provide insights into the structural aspects of these compounds, which is essential for understanding their interactions and potential applications.
Antioxidant and Antimicrobial Activities
Bassyouni et al. (2012) synthesized a series of novel derivatives and evaluated them for antioxidant and antimicrobial activities. Some compounds displayed high activity against various bacterial strains, underscoring their potential in antimicrobial applications. (Bassyouni et al., 2012)
Safety and Hazards
The safety information for “(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is not fully evaluated . It may cause irritation and sensitization to the human body . During operation and use, safety operating procedures should be followed, and appropriate personal protective measures, such as wearing protective glasses and gloves, should be taken .
Future Directions
“(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone” is widely used in the pharmaceutical field as a drug intermediate and raw material for organic synthesis . It has anti-inflammatory, antitumor, and antibacterial pharmacological activities . Therefore, its future directions may involve further exploration of its potential uses in drug synthesis and organic synthesis .
properties
IUPAC Name |
(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMJMOMMINVJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577819 | |
Record name | (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91874-85-0 | |
Record name | (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.